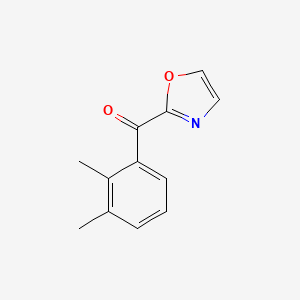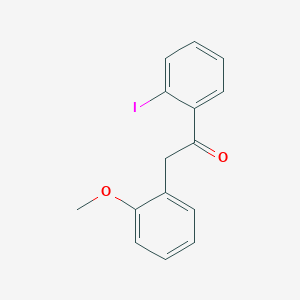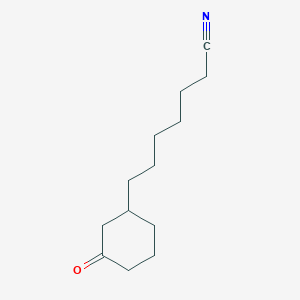
2-(2,3-Dimethylbenzoyl)oxazole
Descripción general
Descripción
“2-(2,3-Dimethylbenzoyl)oxazole” is a chemical compound with the molecular formula C12H11NO2 . It contains a total of 27 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, and 1 Oxazole .
Synthesis Analysis
The synthesis of oxazole-based molecules, including “this compound”, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The molecular structure of “this compound” includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . It also contains a six-membered ring and an aromatic ketone .
Chemical Reactions Analysis
Oxazole compounds, including “this compound”, are known for their diverse chemical reactions . They can undergo a variety of reactions, including base-induced transformation reactions and [2 + 2 + 1] annulations .
Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C12H11NO2, and its molecular weight is 201.22 g/mol .
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
- A study by Carballo et al. (2017) synthesized 2-amino-4-(p-substituted phenyl)-oxazole derivatives and evaluated their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. One compound, 2-amino-4-(p-benzoyloxyphenyl)-oxazole, showed significant activity against G. lamblia, surpassing that of the commercial drug metronidazole (Carballo et al., 2017).
Synthesis Methods
- Alvarez-Ibarra et al. (1989) described a one-pot synthesis method for 2-methylthio-1,3-oxazoles, which could potentially be applied to the synthesis of related compounds like 2-(2,3-Dimethylbenzoyl)oxazole (Alvarez-Ibarra et al., 1989).
- Kadam et al. (2016) explored the synthesis of 2,4,5-trisubstituted oxazoles, which provides insights into the structural and electronic characteristics of similar oxazole derivatives (Kadam et al., 2016).
Medicinal Chemistry
- Zhang et al. (2018) reviewed the wide range of biological activities of oxazole compounds, including antibacterial, antifungal, antiviral, and anticancer properties. This overview highlights the potential medicinal applications of oxazole derivatives like this compound (Zhang et al., 2018).
Photophysical Properties
- Curitol et al. (2013) studied the photophysical properties of naphthoxazole derivatives, providing insight into the behavior of similar oxazole compounds under various conditions (Curitol et al., 2013).
Mecanismo De Acción
Target of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . This suggests that they likely interact with multiple targets within the cell.
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The presence of hetero atoms or groupings in these compounds imparts preferential specificities in their biological responses .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Direcciones Futuras
Oxazole-based molecules, including “2-(2,3-Dimethylbenzoyl)oxazole”, have received attention from researchers globally due to their wide spectrum of biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives . This suggests a promising future for “this compound” in drug discovery and synthesis .
Análisis Bioquímico
Biochemical Properties
2-(2,3-Dimethylbenzoyl)oxazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various cellular pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For instance, this compound can activate the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. Additionally, this compound can induce oxidative stress in cells, which can result in the activation of antioxidant defense mechanisms . These cellular effects highlight the potential of this compound as a tool for studying cellular responses to stress and damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain kinases, leading to alterations in signal transduction pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with long-term effects becoming apparent after several days. In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and apoptosis. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function. The transport and distribution of this compound are critical for its biological activity and can influence its overall efficacy in experimental studies .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, this compound can be targeted to the mitochondria, where it can modulate mitochondrial function and induce apoptosis .
Propiedades
IUPAC Name |
(2,3-dimethylphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)11(14)12-13-6-7-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZPBRDXWQXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=NC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642121 | |
| Record name | (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-42-4 | |
| Record name | (2,3-Dimethylphenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)
![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)
